An In-Depth Technical Guide to N-(3-Aminopropyl)methacrylamide (APMA) Monomer for Advanced Research Applications
An In-Depth Technical Guide to N-(3-Aminopropyl)methacrylamide (APMA) Monomer for Advanced Research Applications
For Immediate Release
[City, State] – [Date] – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core physical and chemical characteristics of N-(3-Aminopropyl)methacrylamide (APMA) monomer. As a versatile functional monomer, APMA is integral to the development of advanced polymers for a myriad of applications, including drug delivery systems, gene therapy vectors, and biomedical devices. This document, authored from the perspective of a Senior Application Scientist, provides not only foundational knowledge but also practical insights into the handling, storage, and polymerization of this critical compound.
Introduction: The Strategic Importance of APMA in Polymer Science
N-(3-Aminopropyl)methacrylamide (APMA) is a primary amine-containing methacrylamide monomer that has garnered significant attention in the field of polymer chemistry and materials science. Its unique bifunctional nature, possessing both a polymerizable methacrylamide group and a reactive primary amine, allows for the synthesis of functional polymers with tailored properties. The hydrochloride salt form, N-(3-Aminopropyl)methacrylamide hydrochloride (APMA-HCl), is the most common commercially available and stable form of this monomer.[1][2] The presence of the primary amine imparts desirable characteristics to the resulting polymers, such as pH-responsiveness, hydrophilicity, and the capacity for post-polymerization modification.[3] These attributes make APMA an invaluable building block for creating sophisticated materials for biomedical applications, including hydrogels for tissue engineering and drug delivery, as well as functional polymers for bioconjugation.[2]
The amide linkage in APMA confers greater hydrolytic stability compared to its acrylate counterparts, a crucial feature for applications in aqueous environments and biological systems.[2] This guide will delve into the essential physical properties of APMA-HCl, its handling and storage, and provide detailed protocols for its polymerization, offering a solid foundation for its effective utilization in research and development.
Physicochemical Characteristics of APMA Monomer
The reliable and reproducible use of APMA in polymerization hinges on a thorough understanding of its physical and chemical properties. As APMA is most commonly supplied and utilized in its more stable hydrochloride salt form (APMA-HCl), the following data primarily pertains to this variant. The free amine form of APMA is a liquid but is less stable.
| Property | Value | Source(s) |
| Chemical Name | N-(3-Aminopropyl)methacrylamide hydrochloride | |
| Synonyms | APMA, APMA-HCl, 3-Methacrylamidopropylammonium chloride | [3] |
| CAS Number | 72607-53-5 | |
| Molecular Formula | C₇H₁₄N₂O · HCl | |
| Molecular Weight | 178.66 g/mol | |
| Appearance | White to off-white or light yellow powder/crystal | [3] |
| Melting Point | 123-128 °C | [3] |
| Solubility | Water-soluble | [2] |
| Storage Temperature | 2-8°C | [3] |
| Stability | The hydrochloride salt is significantly more stable than the free amine form. The amide bond provides enhanced hydrolytic stability compared to ester-containing monomers. | [2] |
Chemical Structure
The chemical structure of APMA-HCl is fundamental to its reactivity and functionality. The molecule contains a terminal vinyl group for polymerization and a primary amine that is protonated in the hydrochloride salt form.
Figure 1: Chemical Structure of N-(3-Aminopropyl)methacrylamide hydrochloride (APMA-HCl)
Handling, Storage, and Safety Considerations
As with any chemical reagent, proper handling and storage of APMA-HCl are paramount to ensure its stability and the safety of laboratory personnel.
Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Avoid inhalation of the powder by working in a well-ventilated area or under a fume hood.[7]
-
Minimize dust generation during handling.
-
In case of contact with eyes or skin, flush immediately with copious amounts of water.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
The recommended storage temperature is between 2°C and 8°C.[3]
-
Protect from moisture and light.
Synthesis and Purification of APMA-HCl
APMA-HCl can be synthesized through various routes. A common method involves the reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride in the presence of a base.[8][9] Another approach utilizes the protection of the amine group of 1,3-diaminopropane, followed by reaction with methacryloyl chloride and subsequent deprotection and salt formation.[10][11]
A general synthetic scheme is as follows:
-
Acylation: 3-chloropropylamine hydrochloride is reacted with methacrylic anhydride in a suitable solvent system, often a biphasic mixture of an organic solvent (e.g., toluene or dichloromethane) and water, with a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the generated acid.[8][12] The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
-
Amination: The resulting N-(3-chloropropyl)methacrylamide is then converted to the corresponding amine. This can be achieved through methods like the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrazinolysis.[8][9]
-
Acidification: The final step is the acidification of the N-(3-aminopropyl)methacrylamide free amine with hydrochloric acid in a suitable solvent (e.g., ethanol/ethyl acetate mixture) to precipitate the stable hydrochloride salt.[10][11]
Purification of the final product is typically achieved by recrystallization to obtain a high-purity powder.[10][11]
Polymerization of APMA: Methodologies and Protocols
APMA can be polymerized using various techniques, with free-radical polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being the most common. The choice of method depends on the desired polymer architecture, molecular weight control, and polydispersity.
Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers like APMA.[13] It involves the use of a radical initiator to start the polymerization process.
Experimental Protocol for Aqueous Free-Radical Polymerization of APMA-HCl:
-
Reagent Preparation:
-
Prepare a solution of APMA-HCl in deionized water at the desired concentration (e.g., 10-20 wt%).
-
Prepare a separate solution of a water-soluble radical initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50) or ammonium persulfate (APS). The initiator concentration is typically in the range of 0.1-1.0 mol% relative to the monomer.
-
-
Reaction Setup:
-
Add the APMA-HCl solution to a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet/outlet.
-
Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
-
Initiation:
-
After purging, heat the reaction mixture to the desired temperature (typically 60-80°C).
-
Inject the initiator solution into the reaction vessel while maintaining a nitrogen atmosphere.
-
-
Polymerization:
-
Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours), depending on the desired conversion. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy to track monomer consumption.
-
-
Termination and Purification:
-
Terminate the reaction by cooling the vessel in an ice bath and exposing the solution to air.
-
Purify the resulting polymer (poly(APMA-HCl)) by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the pure polymer powder.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[14][15] It utilizes a RAFT agent to mediate the polymerization process.
Experimental Protocol for Aqueous RAFT Polymerization of APMA-HCl:
-
Reagent Preparation:
-
In a reaction vessel, dissolve the desired amounts of APMA-HCl, a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., V-50) in a buffered aqueous solution or a mixture of water and an organic solvent like 2-propanol.[1][15] The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the molecular weight and should be carefully calculated based on the target degree of polymerization.
-
-
Reaction Setup:
-
Seal the reaction vessel and deoxygenate the solution by performing several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for an extended period.[16]
-
-
Polymerization:
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-70°C) to initiate polymerization.
-
Allow the reaction to proceed for the specified time, with periodic sampling to monitor monomer conversion and polymer molecular weight evolution via techniques like ¹H NMR and gel permeation chromatography (GPC).
-
-
Termination and Purification:
-
Quench the polymerization by immersing the reaction vessel in an ice bath and exposing the contents to air.
-
Purify the polymer by dialysis against an appropriate solvent to remove unreacted species, followed by lyophilization.
-
Figure 2: Generalized Experimental Workflow for RAFT Polymerization of APMA-HCl
Conclusion
N-(3-Aminopropyl)methacrylamide hydrochloride is a highly versatile and valuable monomer for the synthesis of advanced functional polymers. Its unique combination of a polymerizable methacrylamide group and a primary amine allows for the creation of materials with a wide range of desirable properties for biomedical and other high-technology applications. A thorough understanding of its physical characteristics, proper handling and storage procedures, and controlled polymerization techniques are essential for its successful implementation in research and development. This guide provides a solid foundation for scientists and engineers to harness the full potential of APMA in their innovative work.
References
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DAI Peng, XIAO Yunjie, WANG Zeyu, CHEN Shikun, HE Tongsheng, SHEN Yongcun. A New Synthetic Route of N-(3-Aminopropyl)methacrylamide Hydrochloride. Chinese Journal of Applied Chemistry. 2013. Available from: [Link]
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Efficient RAFT polymerization of N-(3-aminopropyl)methacrylamide hydrochloride using unprotected “clickable” chain transfer agents. Reactive and Functional Polymers. 2014;81:1-7. Available from: [Link]
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Wuhan Zhibang Chemical Technology Co., Ltd. Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. 2013. Available from: [Link]
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Singhsa, P., Manuspiyab, H., & Narain, R. (2017). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 8(3), 554-564. Available from: [Link]
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Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Request PDF. Available from: [Link]
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Nishiyama N, et al. Hydrolytic stability of methacrylamide in acidic aqueous solution. Biomaterials. 2004;25(6):965-9. Available from: [Link]
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PubChem. N-(3-Aminopropyl) methacrylamide. National Center for Biotechnology Information. Available from: [Link]
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Storti, G., et al. "Aqueous Free-Radical Polymerization of Non-Ionized and Fully Ionized Methacrylic Acid." Polymers 12.1 (2020): 153. Available from: [Link]
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Preparation and study of multi-responsive polyampholyte copolymers of: N-(3-aminopropyl)methacrylamide hydrochloride and acrylic acid. Request PDF. Available from: [Link]
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De Jesus, J. C., et al. "Density, Refractive Index, and Viscosity Data of Aqueous Solutions of n-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic Acid (TAPS)." Transactions of the National Academy of Science and Technology Philippines 42.1 (2020). Available from: [Link]
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